

Application Note: Comprehensive Characterization of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

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Compound of Interest

Compound Name: Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

CAS No.: 22511-42-8

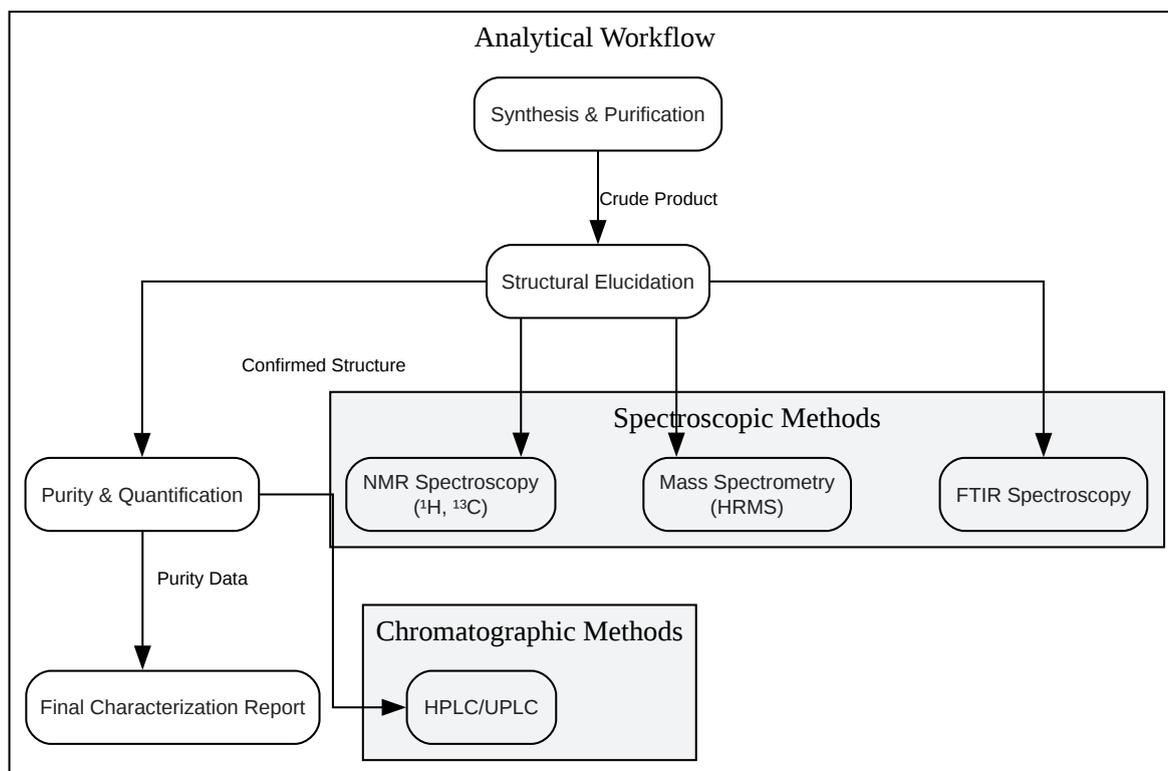
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Introduction

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a derivative of methyl salicylate, a class of compounds with applications in pharmaceuticals and fragrance industries.[1][2][3] The precise structural elucidation and purity assessment of this compound are critical for its application in drug development and quality control. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the characterization of **Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate**. The methodologies outlined herein are designed to provide researchers and scientists with a robust framework for unambiguous identification and purity determination.

The analytical workflow for characterizing a novel or synthesized molecule like **Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate** is a multi-step, systematic process. It begins with fundamental techniques to confirm the primary structure and molecular weight, and then progresses to chromatographic methods for purity assessment.



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Caption: A typical workflow for the analytical characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For **Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate**, both ¹H and ¹³C NMR are essential for a complete assignment of the molecular structure.

Rationale for Experimental Choices

- Solvent Selection: Deuterated chloroform (CDCl_3) is a common initial choice for compounds of this polarity. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d_6) can be used. [5]
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for chemical shifts.
- Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic protons. [4]

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl_3 (or DMSO-d_6).
- Internal Standard: Add a small drop of TMS to the NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard one-pulse sequence.
 - Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Expected Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate**. These predictions are based on the analysis of structurally similar compounds and standard chemical shift values.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	dd	1H	Ar-H
~7.50	ddd	1H	Ar-H
~7.05	t	1H	Ar-H
~6.90	d	1H	Ar-H
~4.70	s	2H	O-CH ₂ -C=O
~4.25	q	2H	O-CH ₂ -CH ₃
~3.90	s	3H	O-CH ₃
~1.30	t	3H	O-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~168.5	C=O (ester)
~165.0	C=O (ester)
~156.0	Ar-C-O
~133.5	Ar-CH
~131.0	Ar-CH
~122.0	Ar-C-C=O
~120.5	Ar-CH
~114.0	Ar-CH
~66.0	O-CH ₂ -C=O
~61.5	O-CH ₂ -CH ₃
~52.0	O-CH ₃
~14.0	O-CH ₂ -CH ₃

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.[4][5]

Rationale for Experimental Choices

- **Ionization Technique:** Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which is expected to produce a prominent protonated molecule $[M+H]^+$ or sodium adduct $[M+Na]^+$.
- **Mass Analyzer:** A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for HRMS to achieve the necessary mass accuracy for elemental composition determination.[5]

Experimental Protocol for HRMS

- **Sample Preparation:** Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Data Acquisition:** Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
- **Data Analysis:** Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

Expected Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z
$[\text{C}_{12}\text{H}_{14}\text{O}_5+\text{H}]^+$	239.0863	239.0865
$[\text{C}_{12}\text{H}_{14}\text{O}_5+\text{Na}]^+$	261.0682	261.0684

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- **Background Spectrum:** Collect a background spectrum of the empty sample compartment.
- **Sample Spectrum:** Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- **Data Processing:** The final spectrum is presented as transmittance or absorbance versus wavenumber.

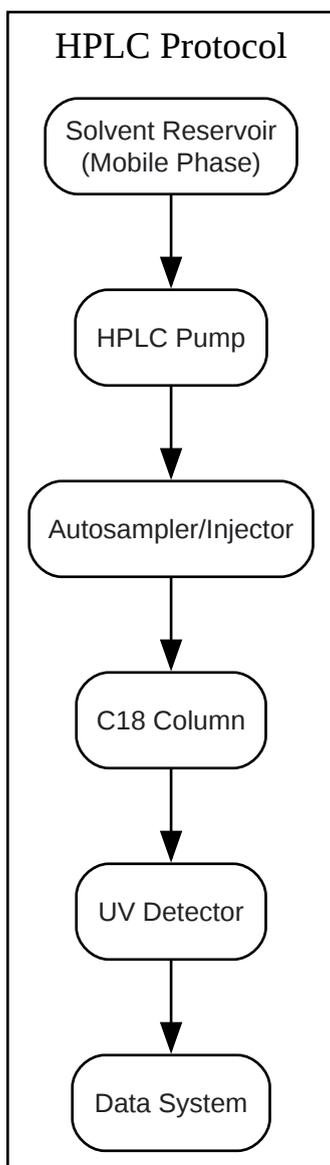
Expected FTIR Data

Table 4: Key Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3000-2850	C-H (aliphatic)
~1760-1730	C=O (ester, stretch)
~1600-1450	C=C (aromatic, stretch)
~1250-1000	C-O (ether and ester, stretch)

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and for quantifying it in various matrices. A reverse-phase method is generally suitable for a molecule of this polarity.



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Caption: A schematic diagram of a typical HPLC system workflow.

Rationale for Experimental Choices

- Stationary Phase: A C18 column is a versatile choice for reverse-phase chromatography and is suitable for separating compounds with moderate polarity.
- Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is effective for eluting the compound and separating it from potential impurities.[6]

- Detector: A UV detector is appropriate as the aromatic ring in the molecule will absorb UV light. The wavelength of maximum absorbance (λ_{max}) should be determined using a UV-Vis spectrophotometer.

HPLC Protocol

- System Preparation:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV at 254 nm (or λ_{max}).
- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
- Injection: Inject 10 μ L of the sample solution.
- Gradient Elution:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 95% B
 - 15-18 min: 95% B
 - 18-20 min: 95% to 30% B
 - 20-25 min: 30% B (re-equilibration)
- Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks to determine the purity profile.

Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a comprehensive and robust analytical framework for the characterization of **Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate**. The protocols and expected data presented in this application note serve as a detailed guide for researchers in drug development and related fields to ensure the identity, structure, and purity of this compound. Adherence to these methodologies will facilitate reliable and reproducible results, which are essential for regulatory submissions and scientific publications.

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